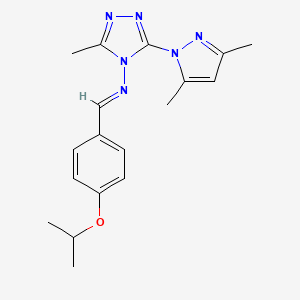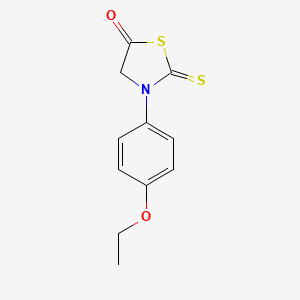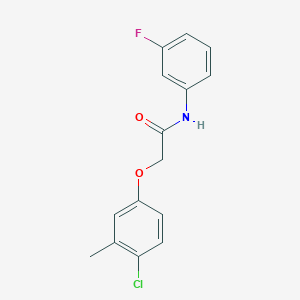![molecular formula C22H30N2O4 B5612555 9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5612555.png)
9-(3-hydroxy-2-methylbenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, often involves Michael addition reactions or cyclization strategies. A practical and divergent synthesis of 3,9-diazaspiro[5.5]undecanes and undecan-2-ones involves efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors, allowing for the introduction of various substituents (Yang et al., 2008)(Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spiro linkage between a diaza (nitrogen-containing) cycle and a cycloalkane or cycloalkene. Crystal structure analysis and X-ray diffraction studies provide detailed insights into the geometry, bond lengths, and angles of these molecules, as seen in the structural characterization of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane (Zhu, 2011)(Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, including Michael additions, cyclizations, and condensations. These reactions are pivotal for synthesizing complex molecules with potential biological activities. The reactivity of these compounds can be attributed to the functional groups attached to the spiro framework, enabling the synthesis of a wide range of derivatives with diverse chemical properties (Aggarwal & Khurana, 2015)(Aggarwal & Khurana, 2015).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, can vary significantly depending on the substituents present on the spiro framework. These properties are crucial for determining the compound's suitability for various applications, including its use in material science and pharmaceuticals (Pryde et al., 1962)(Pryde et al., 1962).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for understanding the behavior of diazaspiro[5.5]undecane derivatives in chemical reactions and their potential applications. The presence of nitrogen atoms within the spiro framework can influence these properties, affecting the compound's reactivity and interactions with other molecules (Islam et al., 2017)(Islam et al., 2017).
Propriétés
IUPAC Name |
9-(3-hydroxy-2-methylbenzoyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-16-18(5-2-6-19(16)25)21(27)23-11-9-22(10-12-23)8-7-20(26)24(15-22)14-17-4-3-13-28-17/h2,5-6,17,25H,3-4,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOFCMWSRQMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5612524.png)
![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)
![4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B5612533.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)
![1-ethyl-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5612547.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-1-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5612551.png)
![2-chloro-5-[5-(2,2-dicyanovinyl)-2-furyl]benzoic acid](/img/structure/B5612554.png)
![(6-bromo-4-quinazolinyl)[2-(diethylamino)ethyl]amine](/img/structure/B5612560.png)
![2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5612564.png)
![1-cyclopropyl-N-ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5612568.png)